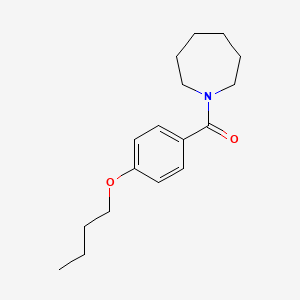![molecular formula C16H20N4O4 B4985055 5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4985055.png)
5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MFP-3, and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MFP-3 is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. MFP-3 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MFP-3 has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MFP-3 has been found to have antioxidant properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MFP-3 in lab experiments is its specificity towards certain enzymes and cell types. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the main limitations of using MFP-3 is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on MFP-3. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of research is the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MFP-3 and its potential applications in cancer treatment.
Méthodes De Synthèse
The synthesis of MFP-3 involves a multi-step process that starts with the preparation of 5-(methoxymethyl)-2-furoic acid. This is followed by the reaction of the acid with piperazine to form 4-[5-(methoxymethyl)-2-furoyl]-1-piperazine. The final step involves the reaction of the piperazine derivative with 2-methyl-3(2H)-pyridazinone to form MFP-3. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
MFP-3 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anti-cancer agent. Studies have shown that MFP-3 can inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. MFP-3 has also been found to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-[4-[5-(methoxymethyl)furan-2-carbonyl]piperazin-1-yl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-18-15(21)9-12(10-17-18)19-5-7-20(8-6-19)16(22)14-4-3-13(24-14)11-23-2/h3-4,9-10H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKUJWDEYYCYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)



![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)

![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid](/img/structure/B4985057.png)

![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)